(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone: [_{{{CITATION{{{_2{5- (5-Chlorothiophen-2-yl)-7- (trifluoromethyl)pyrazolo 1,5-a .... This compound features a thiophene ring substituted with a chloro group, a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety, and a carbonyl group, making it a multifaceted molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure. This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives under acidic or basic conditions[_{{{CITATION{{{_2{5- (5-Chlorothiophen-2-yl)-7- (trifluoromethyl)pyrazolo 1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove the chlorine atom or modify the pyrazolo[1,5-a]pyridine ring.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Chlorinated or non-chlorinated derivatives of the pyrazolo[1,5-a]pyridine ring.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: : Its potential as a therapeutic agent is being explored, especially in the context of antitumor and anti-inflammatory activities.
Industry: : It may find applications in the development of new materials or as a building block in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-one: : Similar pyrazolo[1,5-a]pyridine core but with different substituents.
JNJ-42226314: : A related compound with a thiazole ring instead of thiophene and different substituents on the piperazine ring.
These comparisons highlight the uniqueness of (5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-15-5-4-14(25-15)17(24)21-9-7-20(8-10-21)16(23)12-11-19-22-6-2-1-3-13(12)22/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMWGJADQXBIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(S2)Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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